molecular formula C18H19NO4 B1228961 Erythrinine CAS No. 29306-29-4

Erythrinine

Cat. No. B1228961
CAS RN: 29306-29-4
M. Wt: 313.3 g/mol
InChI Key: VBJYPSPIKMUCLP-QITLCBANSA-N
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Description

Erythrinine is a natural product found in Erythrina crista-galli, Glycyrrhiza pallidiflora, and other organisms with data available.

Scientific Research Applications

Acetylcholinesterase Inhibitory Activity

Erythrinine, found in Erythrina caffra, has been studied for its inhibitory potential toward the human acetylcholinesterase enzyme, an enzyme implicated in neurodegenerative diseases like Alzheimer's. Through both in silico and in vitro testing, erythrinine showed promising results as an acetylcholinesterase inhibitor (Nassief et al., 2020).

Potential Antismoking Agent

Erythrinine has been evaluated for its potential as an antismoking agent. Using a computational approach, it was compared against cytisine, a known smoking cessation aid. The study found that erythrinine exhibited strong affinity with α4β2 nACh receptors, similar to cytisine, suggesting its utility as an antismoking agent (Raji & Muthukumar, 2016).

Anticonvulsant Activity

Research on erythrinine also indicates its potential anticonvulsant properties. In a study, erythrinine showed significant activity against nicotinic acetylcholinergic receptors, which are implicated in epileptic seizures. The study concluded that erythrinine could be an effective antiepileptic agent through this novel mechanism (Raj & Muthukumar, 2016).

Memory-Enhancing Activity

Erythrinine has also been explored for its memory-enhancing activity. A study investigating erythrinine isolated from Erythrina indica found that it significantly enhanced memory in mice, suggesting its potential as a cognitive enhancer (Kamalraj & SubhashreeG, 2019).

Biosynthesis Studies

Understanding the biosynthesis of erythrinine is crucial for its potential applications. A study on Erythrina crista-galli provided insights into the major site of alkaloid biosynthesis and the metabolic pathways involved in the formation of erythrinine (Maier et al., 1999).

Overall Applications

The genus Erythrina, which includes erythrinine, has been extensively studied for its pharmacological properties, with findings suggesting potential applications in treating central nervous system disorders, including anxiolytic and anticonvulsant effects (Rambo et al., 2019).

properties

CAS RN

29306-29-4

Product Name

Erythrinine

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(1S,11R,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaen-11-ol

InChI

InChI=1S/C18H19NO4/c1-21-12-3-2-11-4-5-19-9-15(20)13-6-16-17(23-10-22-16)7-14(13)18(11,19)8-12/h2-4,6-7,12,15,20H,5,8-10H2,1H3/t12-,15-,18-/m0/s1

InChI Key

VBJYPSPIKMUCLP-QITLCBANSA-N

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC5=C(C=C34)OCO5)O)C=C1

SMILES

COC1CC23C(=CCN2CC(C4=CC5=C(C=C34)OCO5)O)C=C1

Canonical SMILES

COC1CC23C(=CCN2CC(C4=CC5=C(C=C34)OCO5)O)C=C1

Other CAS RN

29306-29-4

synonyms

erythrinine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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